molecular formula C9H13Cl2NO B2821050 1-(4-Chlorophenoxy)propan-2-amine hydrochloride CAS No. 23471-46-7

1-(4-Chlorophenoxy)propan-2-amine hydrochloride

Cat. No.: B2821050
CAS No.: 23471-46-7
M. Wt: 222.11
InChI Key: LJGJTLOQFSXBQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenoxy)propan-2-amine hydrochloride is a chemical compound with the molecular formula C₉H₁₂ClNO·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenoxy group attached to a propan-2-amine backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(4-Chlorophenoxy)propan-2-amine hydrochloride typically involves the reaction of 4-chlorophenol with epichlorohydrin to form 1-(4-chlorophenoxy)-2,3-epoxypropane. This intermediate is then reacted with ammonia or an amine to yield 1-(4-chlorophenoxy)propan-2-amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Synthetic Route:

    Reaction of 4-chlorophenol with epichlorohydrin:

    Reaction of 1-(4-chlorophenoxy)-2,3-epoxypropane with ammonia or an amine:

    Formation of hydrochloride salt:

Chemical Reactions Analysis

1-(4-Chlorophenoxy)propan-2-amine hydrochloride undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Acidic or basic medium.

      Products: Corresponding ketones or carboxylic acids.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Anhydrous conditions.

      Products: Corresponding alcohols or amines.

  • Substitution

      Reagents: Nucleophiles like sodium azide or sodium cyanide.

      Conditions: Solvent medium, typically polar aprotic solvents.

      Products: Substituted derivatives of the original compound.

Scientific Research Applications

1-(4-Chlorophenoxy)propan-2-amine hydrochloride has a wide range of applications in scientific research:

  • Chemistry

    • Used as an intermediate in the synthesis of various organic compounds.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential effects on cellular processes and signaling pathways.
    • Used in the development of biochemical assays.
  • Medicine

    • Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
    • Studied for its interactions with various biological targets.
  • Industry

    • Utilized in the production of specialty chemicals and pharmaceuticals.
    • Employed in the development of new materials and formulations.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenoxy)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Chlorophenoxy)propan-2-amine hydrochloride can be compared with other similar compounds, such as:

  • 1-(4-Chlorophenyl)propan-2-amine

    • Similar structure but lacks the phenoxy group.
    • Different chemical reactivity and applications.
  • 1-(4-Bromophenoxy)propan-2-amine

    • Similar structure but with a bromine atom instead of chlorine.
    • Different reactivity and potential biological effects.
  • 1-(4-Methoxyphenoxy)propan-2-amine

    • Similar structure but with a methoxy group instead of chlorine.
    • Different chemical properties and applications.

Properties

IUPAC Name

1-(4-chlorophenoxy)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-7(11)6-12-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGJTLOQFSXBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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